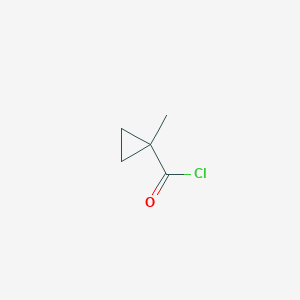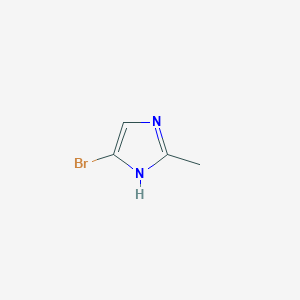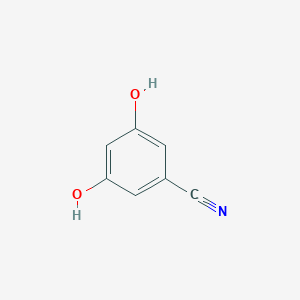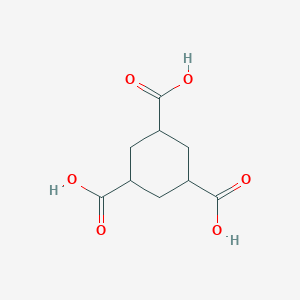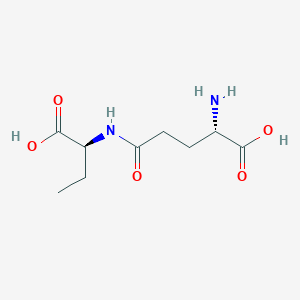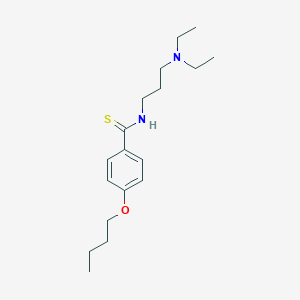
3-Fluorobenzene-1,2-diamine
Übersicht
Beschreibung
3-Fluorobenzene-1,2-diamine is a fluorinated aromatic compound that is of interest in various chemical syntheses. While the provided papers do not directly discuss 3-Fluorobenzene-1,2-diamine, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and application.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds involves palladium-catalyzed reactions, as seen in the diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) . This method generates cyclic diamine derivatives, which suggests potential pathways for synthesizing 3-Fluorobenzene-1,2-diamine. Another approach involves the reduction of a dinitro-compound synthesized by coupling chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base . This method could potentially be adapted for the synthesis of 3-Fluorobenzene-1,2-diamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be complex, as demonstrated by the synthesis of a tetraphenylbenzidine derivative . The compound exhibits a centrosymmetric framework with a biphenyl bridge and fluorinated diphenylamine moieties. This suggests that 3-Fluorobenzene-1,2-diamine could also have interesting structural features, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Fluorinated aromatic compounds participate in various chemical reactions. For instance, the use of 2-Fluoro-1,3,5-trinitrobenzene as a condensing reagent for peptide synthesis indicates the reactivity of fluorinated aromatics in amide bond formation . Similarly, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine involves a two-step process starting from a trifluoromethylbenzylamine and 1-fluoro-2-nitrobenzene . These reactions highlight the potential reactivity of 3-Fluorobenzene-1,2-diamine in forming bonds with various functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For example, soluble fluoro-polyimides derived from fluorinated aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The fluorinated tetraphenylbenzidine derivative is noted for its intense blue fluorescence . These properties suggest that 3-Fluorobenzene-1,2-diamine could also display unique physical and chemical characteristics, making it valuable for applications requiring specific performance criteria.
Wissenschaftliche Forschungsanwendungen
Application 1: Polyimide Synthesis
- Summary of Application: 3-Fluorobenzene-1,2-diamine is used in the synthesis of new fluorine-containing diamine monomers for potentially improved polyimides . The goal is to reduce charge transfer complex (CTC) interactions between neighboring chains in polyimides, which would result in high transparency/low color while maintaining the well-known thermal stability and flexibility generally associated with polyimides .
- Methods of Application: The proposed diamines have been prepared through the functionalization of 1,3-bis [(pentafluorobenzyl)oxy]benzene with 4-aminophenol and the addition of 2-chloro-5-nitrobenzotrifluoride to 4,4′-bicyclohexanol followed by reduction of the resulting dinitro compound .
- Results or Outcomes: The new compounds have been characterized by multinuclear NMR and IR spectroscopy and high-resolution liquid chromatography-mass spectrometry as well as single-crystal X-ray diffraction . Initial polymerizations have been carried out via the two-step imidization process .
Application 2: Development of Novel Functional Materials
- Summary of Application: Researchers are exploring the potential of 3-Fluorobenzene-1,2-diamine in the development of novel functional materials.
- Methods of Application: The unique structure and reactivity of 3-Fluorobenzene-1,2-diamine can be exploited to create polymers with specific properties, such as conductivity, optical properties, and thermal stability.
- Results or Outcomes: The research is ongoing, and specific results or outcomes are not yet available.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSCBKGRGMBEEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382329 | |
| Record name | 3-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzene-1,2-diamine | |
CAS RN |
18645-88-0 | |
| Record name | 3-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


